7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester
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Overview
Description
Preparation Methods
The synthesis of 7-Benzyl-9-cyano-3,7-diaza-bicyclo[331]nonane-3-carboxylic acid tert-butyl ester involves multiple steps, typically starting with the formation of the bicyclo[331]nonane coreThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[3.3.1]nonane core provides a rigid framework that can enhance binding affinity and specificity. The cyano and tert-butyl ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which contribute to the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds include other bicyclo[3.3.1]nonane derivatives, such as 7-Benzyl-9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester . Compared to these compounds, 7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester is unique due to the presence of the cyano group, which can significantly alter its chemical reactivity and biological activity .
Properties
CAS No. |
1187930-76-2 |
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Molecular Formula |
C20H27N3O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
tert-butyl 7-benzyl-9-cyano-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C20H27N3O2/c1-20(2,3)25-19(24)23-13-16-11-22(10-15-7-5-4-6-8-15)12-17(14-23)18(16)9-21/h4-8,16-18H,10-14H2,1-3H3 |
InChI Key |
LVQYHUMPPGSIBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2C#N)CC3=CC=CC=C3 |
Origin of Product |
United States |
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